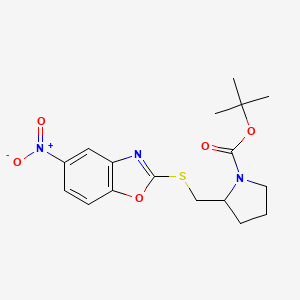
1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one is a complex organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their diverse chemical properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, in particular, is characterized by its multiple hydroxyl groups and methoxy group, which contribute to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: Methylation of the anthracene core using methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of substituted anthracenes with various functional groups.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methoxy groups.
1,8-Dihydroxyanthraquinone: An anthraquinone derivative with hydroxyl groups at positions 1 and 8.
3-Methoxyanthracene: An anthracene derivative with a methoxy group at position 3.
Propiedades
Número CAS |
93798-36-8 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3 |
Clave InChI |
BFMIUBHJKFRWIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


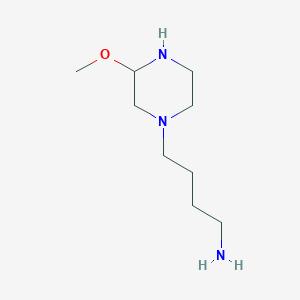
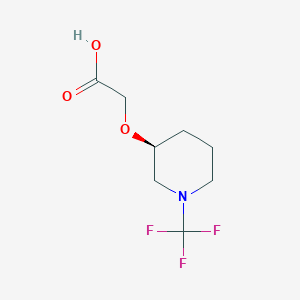
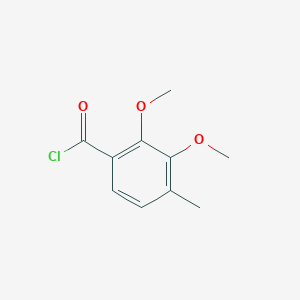
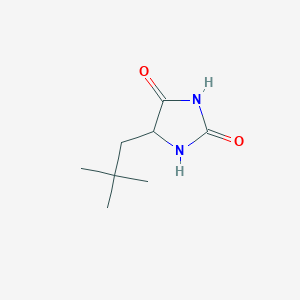
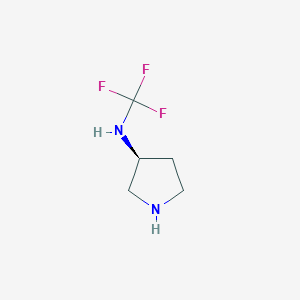
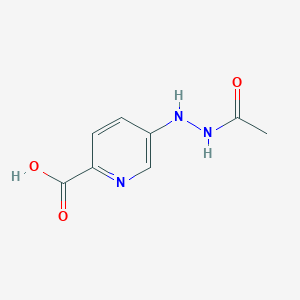
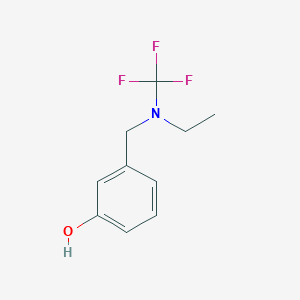
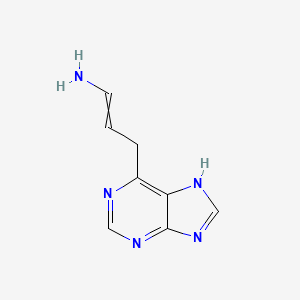
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
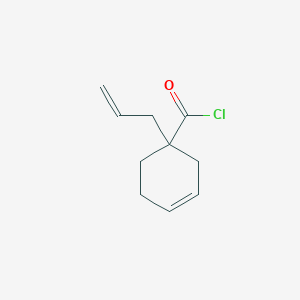
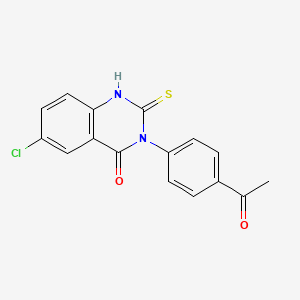
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
